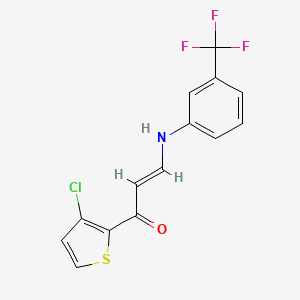
4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” is a part of a class of compounds that have been studied for their potential to inhibit fascin activity . Fascin is a protein involved in cell motility and is often overexpressed in various types of cancers. Therefore, compounds that can inhibit fascin may have potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” would consist of a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxyethyl group and a furan ring .Scientific Research Applications
Biofilm Inhibition
Coumarin derivatives, including those related to our compound, have shown promise as PqsR inhibitors. These inhibitors can effectively suppress biofilm formation and virulence factors in Pseudomonas aeruginosa .
Other Potential Applications
While the above two areas are well-studied, there may be additional unexplored applications for this compound. Researchers should investigate its potential in fields such as anti-inflammatory, anticancer, antioxidant, and antimicrobial activities. The indole scaffold provides a versatile platform for drug development, and further studies could reveal novel therapeutic possibilities .
Future Directions
The compound “4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide” and similar compounds have potential therapeutic applications due to their ability to inhibit fascin . Future research could focus on optimizing the structure of these compounds to increase their potency and selectivity for fascin, as well as investigating their potential use in combination with other therapies .
properties
IUPAC Name |
4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-9-6-11(2-3-12(9)14)20(17,18)15-7-13(16)10-4-5-19-8-10/h2-6,8,13,15-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQMHAPMIHVHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=COC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)
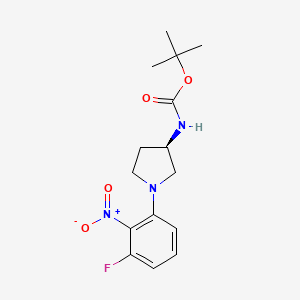


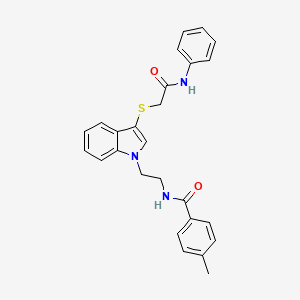
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)
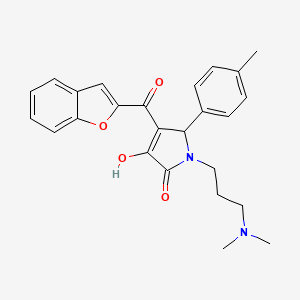
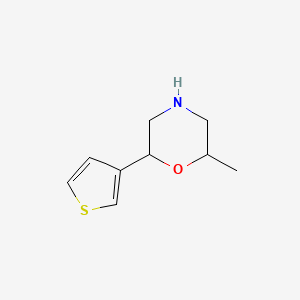
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)
![3-[N-(3-methylphenyl)-1-(3,4,5,6-tetrachloropyridin-2-yl)formamido]propanamide](/img/structure/B2631770.png)
